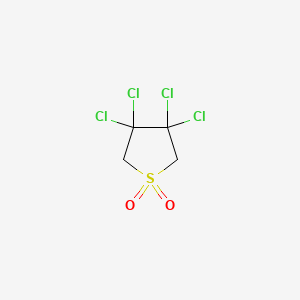
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
Overview
Description
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C4H4Cl4O2S and a molecular weight of 257.95 g/mol . This compound is characterized by the presence of four chlorine atoms and a sulfone group attached to a tetrahydrothiophene ring. It is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
The synthesis of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide typically involves the chlorination of tetrahydrothiophene followed by oxidation. One common method includes the reaction of tetrahydrothiophene with chlorine gas under controlled conditions to introduce the chlorine atoms. This is followed by oxidation using an oxidizing agent such as hydrogen peroxide or a peracid to form the sulfone group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is utilized in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organosulfur compounds and is used in studies involving sulfone chemistry.
Biology: Research involving the biological activity of organosulfur compounds may use this compound as a model or reference.
Medicine: Although not used directly in medicinal applications, it can be part of research into potential therapeutic agents.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, organosulfur compounds can interact with enzymes and proteins, potentially affecting their function .
Comparison with Similar Compounds
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide can be compared with other similar compounds such as:
3,3,4,4-Tetrachlorotetrahydrothiophene: Lacks the sulfone group, making it less oxidized.
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-sulfide: Contains a sulfide group instead of a sulfone, affecting its reactivity and applications.
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-sulfoxide: An intermediate oxidation state between the sulfide and sulfone.
The uniqueness of this compound lies in its specific combination of chlorine atoms and the sulfone group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
3,3,4,4-tetrachlorothiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl4O2S/c5-3(6)1-11(9,10)2-4(3,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAXGCSCRRVVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041461 | |
| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3737-41-5 | |
| Record name | Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,4,4-TETRACHLOROTETRAHYDROTHIOPHENE 1,1-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJY4TJ4WC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide can be derived from the X-ray diffraction study?
A1: The research primarily focuses on utilizing X-ray diffraction to determine the crystal structures of 2- and 3-sulfolene and their halogenated derivatives, including this compound []. The study elucidates key structural parameters such as bond lengths, bond angles, and the overall conformation of the molecule within the crystal lattice. This information provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which can be crucial for understanding its chemical reactivity and potential interactions with other molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)











